Mercury, iodo(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, iodo(trifluoromethyl)-, also known as CF₃HgI, is an organomercury compound with a molecular weight of 396.50 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive characteristics.
Vorbereitungsmethoden
The synthesis of Mercury, iodo(trifluoromethyl)- typically involves the reaction of trifluoromethyl iodide (CF₃I) with mercury. One common method is the reaction of trifluoromethyl iodide with mercury in the presence of a catalyst, such as copper, under controlled conditions . The reaction conditions often require careful temperature and pressure control to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Mercury, iodo(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions with other organic compounds, facilitated by catalysts such as copper.
Common reagents used in these reactions include trifluoromethyl iodide, copper catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mercury, iodo(trifluoromethyl)- is used in several scientific research applications:
Biology: Its unique properties make it useful in studying biological systems, especially in the context of organomercury compounds.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Mercury, iodo(trifluoromethyl)- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Mercury, iodo(trifluoromethyl)- can be compared with other trifluoromethylated compounds, such as:
Trifluoromethyltrimethylsilane (CF₃SiMe₃): Used in nucleophilic trifluoromethylation reactions.
Trifluoromethylbenzimidazoline derivatives: Used in catalytic trifluoromethylation of iodoarenes.
Trifluoroiodomethane (CF₃I): Used in aromatic coupling reactions.
The uniqueness of Mercury, iodo(trifluoromethyl)- lies in its combination of the trifluoromethyl group with mercury, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
421-11-4 |
---|---|
Molekularformel |
CF3HgI |
Molekulargewicht |
396.50 g/mol |
IUPAC-Name |
iodo(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.Hg.HI/c2-1(3)4;;/h;;1H/q;+1;/p-1 |
InChI-Schlüssel |
BWFODGQUQSTNME-UHFFFAOYSA-M |
Kanonische SMILES |
C(F)(F)(F)[Hg]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.